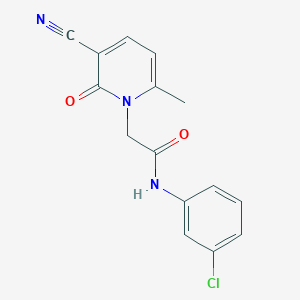![molecular formula C23H24N2O5S B11436982 N-(2,4-dimethoxybenzyl)-6-[(3,4-dimethylphenyl)sulfonyl]pyridine-3-carboxamide](/img/structure/B11436982.png)
N-(2,4-dimethoxybenzyl)-6-[(3,4-dimethylphenyl)sulfonyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyridine ring substituted with a carboxamide group, a dimethoxyphenylmethyl group, and a dimethylbenzenesulfonyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the dimethoxyphenylmethyl and dimethylbenzenesulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, and the employment of high-throughput purification techniques like chromatography to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-2-CARBOXAMIDE
- N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-4-CARBOXAMIDE
Uniqueness
N-[(2,4-DIMETHOXYPHENYL)METHYL]-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-15-5-9-20(11-16(15)2)31(27,28)22-10-7-18(14-24-22)23(26)25-13-17-6-8-19(29-3)12-21(17)30-4/h5-12,14H,13H2,1-4H3,(H,25,26) |
InChI Key |
CWFMDHANAJGEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436900.png)
![7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11436903.png)
![7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11436911.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11436912.png)

![methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B11436934.png)
![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B11436946.png)
![8-(4-ethoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436954.png)
![2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B11436961.png)
![3-[2-(2,4-dichlorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11436965.png)
![Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436970.png)
![N-(4-(methylthio)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11436979.png)
![N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436988.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11436994.png)
